molecular formula C10H19NO3 B12356435 Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

Katalognummer: B12356435
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: FSKNFQWURWQYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology. Its unique structure, which includes a cyclopropyl group and a methoxy group, makes it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

ethyl 2-amino-4-cyclopropyl-4-methoxybutanoate

InChI

InChI=1S/C10H19NO3/c1-3-14-10(12)8(11)6-9(13-2)7-4-5-7/h7-9H,3-6,11H2,1-2H3

InChI-Schlüssel

FSKNFQWURWQYQF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC(C1CC1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.